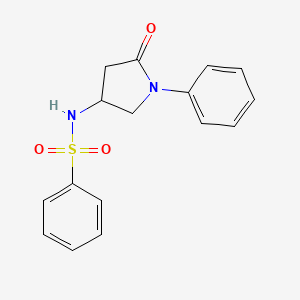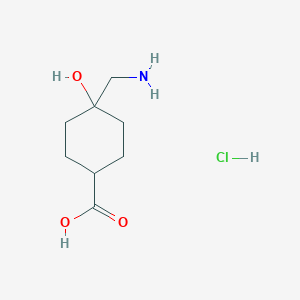
(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a building block for more complex molecules. Its unique structure, featuring a bromomethyl group and a methyl group on the oxazolidinone ring, makes it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One typically involves the bromination of a suitable precursor. One common method starts with the oxazolidinone ring, which is then functionalized with a bromomethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions: (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of different derivatives with potential biological activity.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl derivative.
科学的研究の応用
(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One has a wide range of applications in scientific research:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new drugs with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. Its bromomethyl group is highly reactive, allowing it to participate in various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities with desired properties.
類似化合物との比較
(S)-5-Chloromethyl-3-Methyl-Oxazolidin-2-One: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(S)-5-Iodomethyl-3-Methyl-Oxazolidin-2-One: Contains an iodomethyl group, offering different reactivity.
(S)-5-Methyl-3-Methyl-Oxazolidin-2-One: Lacks the halomethyl group, resulting in different chemical behavior.
Uniqueness: (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One is unique due to its specific reactivity profile, which is influenced by the presence of the bromomethyl group. This makes it particularly useful in reactions where a strong leaving group is required, providing advantages over its chloro- and iodo- counterparts.
特性
IUPAC Name |
(5S)-5-(bromomethyl)-3-methyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3H2,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHCGRUPKXGSBU-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](OC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2784317.png)


![N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide](/img/structure/B2784325.png)
![3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784327.png)








